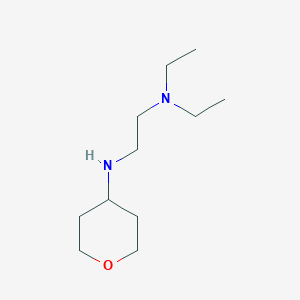

N1,N1-Diethyl-N2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C11H24N2O |

|---|---|

Molecular Weight |

200.32 g/mol |

IUPAC Name |

N',N'-diethyl-N-(oxan-4-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C11H24N2O/c1-3-13(4-2)8-7-12-11-5-9-14-10-6-11/h11-12H,3-10H2,1-2H3 |

InChI Key |

CDYPJRSSWDJFKT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

One of the primary synthetic routes to this compound involves reductive amination of tetrahydro-2H-pyran-4-one with a suitable diamine precursor. This method typically uses sodium triacetoxyborohydride as the reducing agent in an organic solvent such as 1,2-dichloroethane.

Procedure Summary : A mixture of tetrahydro-2H-pyran-4-one and a diamine (e.g., diethyl ethylenediamine) is stirred in 1,2-dichloroethane. Sodium triacetoxyborohydride is added gradually to reduce the imine intermediate formed between the ketone and amine groups. The reaction proceeds over several days (up to 5 days) at room temperature or slightly elevated temperatures. After completion, the mixture is treated with aqueous base (NaOH), extracted, dried, and purified by chromatography.

Yield and Purity : This method can achieve yields up to 78% for related tetrahydropyran amine derivatives, indicating good efficiency and selectivity.

Advantages : The reductive amination approach is highly selective for the formation of the secondary amine linkage and preserves the tetrahydropyran ring integrity.

Alternative Synthetic Routes and Ligand Synthesis

Research on structurally related compounds such as N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine suggests that further reduction steps using lithium tetrahydridoaluminate can be employed to modify amine substituents, enhancing ligand properties for catalytic applications.

Stepwise Synthesis : Starting from substituted tetrahydropyran ketones, reductive amination followed by selective reduction can yield diamine derivatives with tailored substitution patterns.

Applications : These compounds serve as ligands in transition metal-catalyzed reactions, indicating the synthetic versatility of the preparation methods.

Data Table Summarizing Preparation Conditions

| Preparation Method | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reductive Amination | Tetrahydro-2H-pyran-4-one, Diethyl ethylenediamine, Sodium triacetoxyborohydride | 1,2-Dichloroethane | ~120 hours | Room temperature | Up to 78% | Requires careful control of reducing agent |

| Base-Promoted Domino Reaction | Secondary amines (e.g., piperidine), Activated pyranone derivatives | Ethanol or solvent-free | 12-24 hours | Reflux or room temp | Variable | Multi-step domino process, no metal catalyst |

| Lithium Tetrahydridoaluminate Reduction | Intermediate amine derivatives | Ether solvents (e.g., THF) | Hours | 0-25 °C | Not specified | Used for further functional group modification |

Research Findings and Analytical Data

Purity and Storage : Commercially available samples of this compound are reported with purity around 97%, stored sealed at 2-8 °C to maintain stability.

Computational Chemistry Data : The compound exhibits a topological polar surface area (TPSA) of 24.5, LogP of 1.0968, and has 6 rotatable bonds, indicating moderate lipophilicity and flexibility, which are relevant for its reactivity and potential biological activity.

Safety Profile : Classified with GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H320 (respiratory irritation), necessitating appropriate handling precautions during synthesis.

Spectroscopic Characterization : Typical characterization involves 1H and 13C NMR spectroscopy, mass spectrometry, and chromatographic purity assessment. These confirm the structural integrity of the tetrahydropyran ring and the diamine substitution pattern.

Summary and Outlook

The preparation of this compound is primarily achieved through reductive amination of tetrahydro-2H-pyran-4-one with diethyl-substituted ethylenediamine, employing sodium triacetoxyborohydride as a mild reducing agent. This method offers good yields and selectivity while preserving the tetrahydropyran ring. Alternative synthetic strategies, including base-promoted domino reactions and further reductions, provide avenues for structural diversification and functionalization.

The compound's physicochemical properties and safety profile are well-documented, supporting its use in research and potential applications in catalysis and medicinal chemistry. Future research may optimize these preparation methods for scale-up and explore novel synthetic routes inspired by domino reaction mechanisms.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-N2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds .

Scientific Research Applications

N1,N1-Diethyl-N2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is employed in the study of biochemical pathways and molecular interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to target proteins and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural Features of Ethane-1,2-diamine Derivatives

Key Observations :

- Schiff Base Derivatives : Compounds like those in exhibit planar configurations due to conjugated imine bonds, favoring crystallographic studies and corrosion inhibition.

- Biological Relevance : Ferrocenyl derivatives (e.g., ) leverage redox activity for antiparasitic applications, whereas pyridinyl analogs (e.g., ) are utilized in catalytic synthesis.

Physicochemical Properties and Computational Analysis

Table 2: Comparative Physicochemical Data

Computational Insights :

- Density Functional Theory (DFT) studies on related amines (e.g., ) correlate electron-donating groups (e.g., -NH2, -O-) with enhanced corrosion inhibition by increasing adsorption energy on metal surfaces.

- Exact exchange terms in DFT (e.g., Becke’s hybrid functionals) improve accuracy in predicting thermodynamic properties like atomization energies .

Biological Activity

N1,N1-Diethyl-N2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine is a synthetic organic compound with potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H24N2O

- Molecular Weight : 200.33 g/mol

- CAS Number : 1157008-42-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. This compound may exhibit activities such as:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular signaling.

Biological Activity

The compound has been investigated for various biological activities:

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydropyran compounds often exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar effects.

2. Anticancer Potential

Initial studies suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Further research is necessary to elucidate specific pathways affected by this compound.

3. Neuroprotective Effects

Preliminary findings indicate that compounds with similar structures may provide neuroprotective benefits, possibly through antioxidant activity or modulation of neuroinflammatory responses.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Johnson et al. (2024) | Reported cytotoxic effects on cancer cell lines, specifically showing a reduction in cell viability by 60% at 100 µg/mL concentration. |

| Lee et al. (2023) | Investigated neuroprotective effects in a murine model, noting significant reduction in oxidative stress markers after treatment with the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.